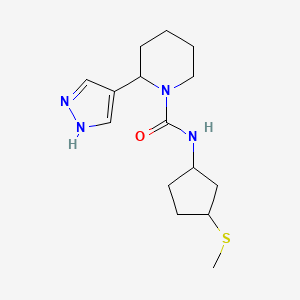
(2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride is a chemical compound that has been widely used in scientific research applications. It is a type of pyrazolidinone derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride is not fully understood. However, it is believed to act as a nucleophile, which can participate in various chemical reactions. It has been shown to form metal complexes, which can catalyze various reactions. Additionally, (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride has been shown to participate in the formation of heterocyclic compounds, which have various biological activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride are not fully understood. However, it has been shown to have various biological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have antitumor activity, which makes it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride in lab experiments include its availability, low cost, and ease of synthesis. Additionally, it has shown to have various biological activities, which make it a potential candidate for drug discovery. However, the limitations of using (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride in lab experiments include its potential toxicity and lack of selectivity.
Orientations Futures
There are several future directions for the research on (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride. One direction is to study its mechanism of action in more detail, which can lead to the discovery of new biological activities. Another direction is to synthesize new derivatives of (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride, which can have improved selectivity and potency. Additionally, (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride can be used as a starting material for the synthesis of new pharmaceuticals, which can have various therapeutic applications.
Conclusion:
In conclusion, (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride is a chemical compound that has been widely used in scientific research applications. It can be synthesized using various methods and has shown to have various biological activities. The future directions for research on (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride include studying its mechanism of action in more detail, synthesizing new derivatives, and using it as a starting material for the synthesis of new pharmaceuticals.
Méthodes De Synthèse
The synthesis of (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride can be achieved using several methods. One of the most commonly used methods is the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting product with hydrochloric acid. Another method involves the reaction of 2,4-dimethylphenylhydrazine with 1-chloro-3-methyl-2-butanone, followed by the reaction with sodium hydroxide and hydrochloric acid. Both methods result in the formation of (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride.
Applications De Recherche Scientifique
(2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride has been widely used in scientific research applications. It has been used as a ligand in the preparation of metal complexes for catalytic reactions. It has also been used as a reagent in the synthesis of heterocyclic compounds. Additionally, (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride has been used as a starting material for the synthesis of various pharmaceuticals.
Propriétés
IUPAC Name |
(2,4-dimethylphenyl)-pyrazolidin-1-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-9-4-5-11(10(2)8-9)12(15)14-7-3-6-13-14;/h4-5,8,13H,3,6-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOBJFNZBFDNSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCCN2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-hydroxy-1-[methyl-[(3-methylthiophen-2-yl)methyl]amino]-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B7643484.png)
![3-cyano-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B7643502.png)
![(3-Methylimidazo[4,5-b]pyridin-6-yl)-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7643510.png)
![N-[3-(4-hydroxyphenyl)propyl]-3-methylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643512.png)

![3-[(2-Fluoro-3-methylphenoxy)methyl]-5-(oxan-4-yl)-1,2,4-oxadiazole](/img/structure/B7643529.png)
![1-[(2-Hydroxycyclohexyl)methyl]-3-(2-methoxy-2-methylpropyl)-1-methylurea](/img/structure/B7643532.png)
![2-[[3-(2,5-Dimethylpyrrolidine-1-carbonyl)phenyl]methylamino]pyridine-3-carbonitrile](/img/structure/B7643542.png)
![3-methyl-N-spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643549.png)


![N-[1-(cyclopentylmethylamino)-2-methyl-1-oxopropan-2-yl]-3-hydroxy-5-methylbenzamide](/img/structure/B7643575.png)

![3-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1-[(2-hydroxycyclohexyl)methyl]-1-methylurea](/img/structure/B7643604.png)